molecular formula C11H11F3O B6332028 [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol CAS No. 850406-46-1

[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol

Cat. No.: B6332028
CAS No.: 850406-46-1
M. Wt: 216.20 g/mol
InChI Key: WMECKDLHEJDNAB-UHFFFAOYSA-N
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Description

[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C11H11F3O and a molecular weight of 216.201 . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropyl group and a methanol moiety. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Attachment of the Methanol Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated compounds or other functionalized derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The cyclopropyl group can introduce strain into molecular structures, potentially affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • [1-(4-Trifluoromethylphenyl)cyclopropyl]amine
  • [1-(4-Trifluoromethylphenyl)cyclopropyl]ethanol
  • [1-(4-Trifluoromethylphenyl)cyclopropyl]acetone

Uniqueness:

  • The presence of the methanol group in [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol distinguishes it from its analogs, influencing its solubility, reactivity, and potential applications.
  • The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity compared to non-fluorinated analogs.

Properties

IUPAC Name

[1-[4-(trifluoromethyl)phenyl]cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMECKDLHEJDNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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